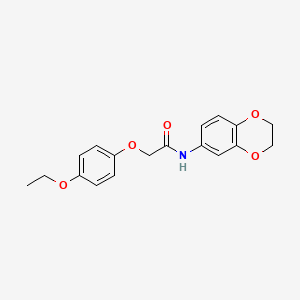![molecular formula C17H14N4OS B5643832 9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole](/img/structure/B5643832.png)
9-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- 9H-Carbazole derivatives have been synthesized using various methods. For instance, N. Salih et al. (2016) described the synthesis of several 9H-carbazole derivatives, emphasizing the transformation of carbazole into various heterocyclic derivatives through chemical reactions with different agents (Salih, Salimon, & Yousif, 2016).
Molecular Structure Analysis
- The molecular structure of various 9H-carbazole derivatives has been confirmed through techniques like elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, Abdullah M. Asiri et al. (2010) synthesized and confirmed the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
- The chemical properties of 9H-carbazole derivatives include the ability to undergo various reactions to form new compounds with different functional groups. For example, S. Muralikrishna (2018) described the synthesis of 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone through condensation reactions (Muralikrishna, 2018).
Physical Properties Analysis
- The physical properties of carbazole derivatives can be influenced by their molecular structure. B. Çiçek et al. (2018) investigated the optical properties of newly synthesized carbazole Schiff bases, demonstrating how structural variations can affect properties like photoluminescence (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
Chemical Properties Analysis
- Carbazole derivatives exhibit a range of chemical properties, including antimicrobial activities. For instance, the study by N. Salih et al. (2016) also evaluated the antimicrobial properties of synthesized 9H-carbazole derivatives (Salih, Salimon, & Yousif, 2016).
Propriétés
IUPAC Name |
1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGIRZTBAOASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5643767.png)
![N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5643833.png)
![methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5643837.png)

